![molecular formula C9H11BrN2O B13708560 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine is a chemical compound with the molecular formula C9H11BrN2O. It is characterized by a bromine atom attached to the second position of a pyridine ring, which is further substituted with a 1-methyl-3-azetidinyl group through an oxygen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Azetidinyl Ether: The brominated pyridine is then reacted with 1-methyl-3-azetidinol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide (NaNH2) for amination, thiourea for thiolation, and sodium alkoxide for alkoxylation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide .
Scientific Research Applications
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine involves its interaction with specific molecular targets. The bromine atom and the azetidinyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-[(1-methyl-3-azetidinyl)oxy]pyridine
- 2-Chloro-6-[(1-methyl-3-azetidinyl)oxy]pyridine
- 2-Bromo-6-[(1-ethyl-3-azetidinyl)oxy]pyridine
Uniqueness
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine is unique due to the specific positioning of the bromine atom and the azetidinyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-bromo-6-(1-methylazetidin-3-yl)oxypyridine |
InChI |
InChI=1S/C9H11BrN2O/c1-12-5-7(6-12)13-9-4-2-3-8(10)11-9/h2-4,7H,5-6H2,1H3 |
InChI Key |
QUTQVZKIFNXPRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)OC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



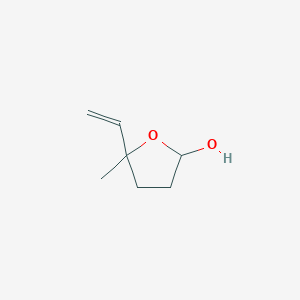
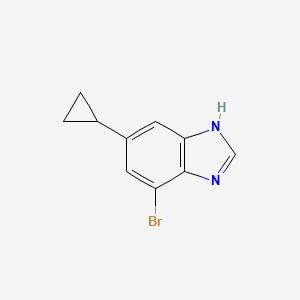
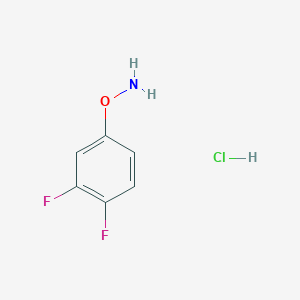

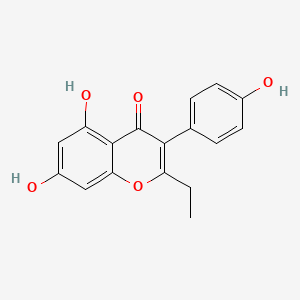
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)
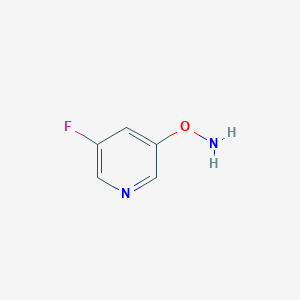
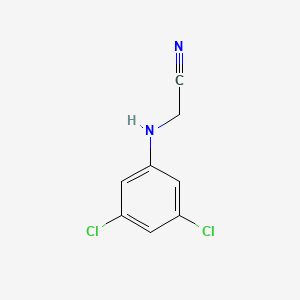
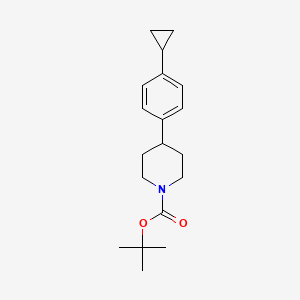
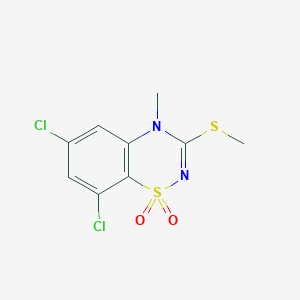
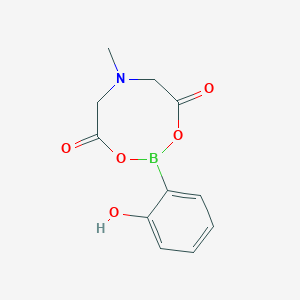
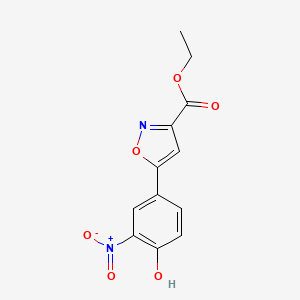
![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)
